5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine

Medicinal Chemistry Alzheimer's Disease Research Muscarinic Agonist Synthesis

5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine (CAS 287472-26-8, molecular formula C6H3ClN4S, molecular weight 198.63 g/mol) is a heterocyclic building block that uniquely merges a pyrimidine core with a 4-chloro-1,2,5-thiadiazole moiety. It is not an end-product but a critical intermediate, structurally validated by ¹H NMR spectroscopy , and explicitly described as the pivotal 'key intermediate' in the synthesis of a class of potent muscarinic receptor agonists being researched for Alzheimer's disease and memory improvement.

Molecular Formula C6H3ClN4S
Molecular Weight 198.63 g/mol
CAS No. 287472-26-8
Cat. No. B12572506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine
CAS287472-26-8
Molecular FormulaC6H3ClN4S
Molecular Weight198.63 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C2=NSN=C2Cl
InChIInChI=1S/C6H3ClN4S/c7-6-5(10-12-11-6)4-1-8-3-9-2-4/h1-3H
InChIKeyXZGFXNIBEVYAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine CAS 287472-26-8: Sourcing a Key Intermediate for CNS-Targeted Research


5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine (CAS 287472-26-8, molecular formula C6H3ClN4S, molecular weight 198.63 g/mol) is a heterocyclic building block that uniquely merges a pyrimidine core with a 4-chloro-1,2,5-thiadiazole moiety [1]. It is not an end-product but a critical intermediate, structurally validated by ¹H NMR spectroscopy [1], and explicitly described as the pivotal 'key intermediate' in the synthesis of a class of potent muscarinic receptor agonists being researched for Alzheimer's disease and memory improvement [2]. Its synthetic role is formally disclosed in a foundational patent for manufacturing these CNS-targeted drug candidates [2].

Key intermediate Patented M1 muscarinic agonist synthesis route
Reactive handle 4-Cl enables unique thiolation step
QC benchmark Verified ¹H NMR for batch identity confirmation

Why 4-Substituted Thiadiazolyl-Pyrimidine Analogs Are Not Interchangeable for This Synthetic Route


In the patented synthesis [1], 5-(4-chloro-1,2,5-thiadiazol-3-yl)pyrimidine is not simply a final functional group; the 4-chloro substituent is the essential reactive handle that enables the entire downstream derivatization. The next step requires nucleophilic substitution of this chlorine with a thiolate (NaSH) and an alkyl halide to install a substituted sulfanyl group, which is then quaternized and reduced to afford the active muscarinic agonists [1]. Generic substitution with a 4-alkoxy, 4-alkyl, or 4-hydrogen analog would render the molecule chemically inert in this sequence, failing to produce the key intermediate [2]. Therefore, attempting to procure a close-in-class compound, such as 5-(4-ethoxy-1,2,5-thiadiazol-3-yl)pyrimidine, would be scientifically futile for replicating this established, research-critical pathway to M1-preferring CNS agents [2].

4-Alkoxy analogs may not react
Ethoxy or methoxy analogs may not undergo the required nucleophilic substitution in the patented sequence.
Unsubstituted or 4-alkyl analogs cannot be used
Without the chlorine leaving group, the thiolation step is not feasible; pathway divergence alters the synthetic outcome.
Close-in-class procurement may lead to synthesis failure
Sourcing a 4-ethoxy analog will not produce the key intermediate, as it follows a different cyclization route.

Quantitative Differentiation Evidence for Procuring 5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine


Synthetic Route Exclusivity as the Key Intermediate for M1 Muscarinic Agonists

The chlorine atom in 5-(4-chloro-1,2,5-thiadiazol-3-yl)pyrimidine is the mandatory reactive site for the synthesis of a specific class of M1-preferring muscarinic agonists. The patented manufacturing process explicitly uses this compound as its 'key intermediate' (formula 5), reacting it with NaSH to introduce a sulfanyl group as the crucial next step [1]. In contrast, published synthetic routes to related muscarinic agonists bypass this intermediate entirely, starting instead from alkoxy-substituted thiadiazoles that require a different, earlier cyclization step [2]. A direct head-to-head comparison of synthetic routes shows that only the 4-chloro derivative enables this specific, high-yielding pathway.

Synthetic Route
Head-to-head comparison
Target: 4-Cl enables thiolation (Step iii) [1] vs. 4-alkoxy: different cyclization strategy [2]
Required intermediate for patented M1 agonist synthesis
Synthetic pathway analysis based on patent KR20010018854A
Medicinal Chemistry Alzheimer's Disease Research Muscarinic Agonist Synthesis

Physicochemical Characterization and Purity Benchmarking

The compound's structural integrity is unequivocally confirmed by ¹H NMR spectroscopy, with certified spectra registered in the KnowItAll NMR Spectral Library by Wiley, providing a gold-standard analytical benchmark for procurement verification [1]. This offers an objectively verifiable quality control point. In contrast, the exact mass for the non-chlorinated analog, 3-pyrimidin-5-yl-1,2,5-thiadiazole, would be 163 g/mol, highlighting a significant mass difference of 35.5 Da that is critical for distinguishing the two in synthesis monitoring.

Identity & Purity
Cross-study comparable
¹H NMR spectrum verified (Wiley KnowItAll) [1]
Exact Mass: 197.9767 g/mol
Δ35.5 Da vs. unchlorinated analog
Enables independent QC identity verification
HRMS differentiates from incorrect isomers
Analytical Characterization Quality Control Sourcing Decision

Chemical Reactivity Distinction Via the 4-Chloro Handle

The reactivity profile is defined by the chlorine substituent, which is the most effective leaving group among 4-substituted derivatives in nucleophilic aromatic substitution reactions [1]. This is demonstrated in the patent, where the reaction of the target compound with NaSH proceeds at a practical rate [1]. In a class-level inference, analogous 4-alkoxy derivatives require much harsher conditions or fail to react under the same conditions, precluding their use in this synthetic sequence. The compound's specific LogP of 1.6485 also indicates a balanced hydrophilicity/lipophilicity suitable for subsequent synthetic manipulation, a property that will shift significantly with the introduction of larger alkylthio or alkoxy groups.

Reactivity
Class-level inference
Chlorine is effective leaving group for nucleophilic substitution [1]
LogP: 1.6485
Predictable reactivity for thiolation step
4-alkoxy analogs may not react under the same conditions
Chemical Synthesis Reaction Selectivity Intermediate Procurement

High-Value Procurement Scenarios for 5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine Based on Evidence


Alzheimer's Disease Drug Discovery: Synthesizing M1-Preferring Muscarinic Agonists

This compound is the mandatory synthetic intermediate for a patented class of M1 muscarinic agonists under investigation for Alzheimer's disease and cognitive enhancement [1]. Research teams following this specific synthetic route cannot use a functional analog; they must procure this exact 4-chloro intermediate to execute the critical thiolate substitution step that defines the core scaffold of their clinical candidates [1].

Proprietary CNS Chemical Library Expansion

Pharmaceutical companies building proprietary CNS-focused compound libraries can use this intermediate as a unique diversification point. The 4-chloro handle allows for late-stage functionalization with a vast array of thiols to generate novel NCEs, a strategy validated by the foundational patent [1]. This reactivity profile offers a clear synthetic advantage over the 4-alkoxy series, which is typically introduced at an earlier, less divergent step [2].

Quality Control and Method Development for a Key Synthesis Intermediate

Analytical development teams require a reference standard of this exact compound to develop and validate HPLC or GC methods for monitoring the patented synthesis. The existence of a verified ¹H NMR spectrum in the Wiley KnowItAll library provides a definitive benchmark for identification and purity assessment [3]. This is critical for QA/QC departments transferring a process from the literature to a development lab.

Application
Selection Property
Validation Focus
M1 agonist synthesis (Alzheimer's research)
4-Cl reactive intermediate
Synthetic route fidelity
CNS-focused chemical library expansion
Late-stage diversification handle
Reactivity with diverse thiols
Synthesis monitoring & QC method development
Verified ¹H NMR benchmark
Identity and purity verification
Quote Request

Request a Quote for 5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.